FIT-039 -

FIT-039

Catalog Number: EVT-1593850
CAS Number:
Molecular Formula: C17H18FN3S
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FIT-039, chemically known as N-[5-fluoro-2-(1-piperidinyl)phenyl]isonicotinthioamide, is a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has garnered attention due to its potential applications in antiviral therapies and cancer treatment, particularly in targeting viral oncogenes and inhibiting the replication of various DNA viruses. FIT-039 operates by disrupting the function of CDK9, which plays a crucial role in the transcriptional regulation of RNA polymerase II, thereby affecting viral mRNA synthesis.

Synthesis Analysis

The synthesis of FIT-039 involves a multi-step chemical process. Initially, Lawesson's reagent is used for thiocarbonylation, which is a key step in forming the isonicotinthioamide structure. The synthesis can be summarized as follows:

  1. Starting Material: The synthesis begins with commercially available starting materials which undergo various transformations.
  2. Reagents: Lawesson's reagent is employed to introduce the thioamide functional group.
  3. Isolation and Purification: After completion of the reaction sequence, FIT-039 is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing.

The detailed synthetic pathway has been documented in various studies, emphasizing the importance of each step in achieving the desired compound with high specificity for CDK9 .

Molecular Structure Analysis

The molecular structure of FIT-039 features several notable components:

  • Core Structure: It contains a phenyl ring substituted with a fluorine atom and a piperidinyl group.
  • Thioamide Group: The presence of the isonicotinthioamide moiety is crucial for its biological activity.

Structural Data

  • Molecular Formula: C13_{13}H14_{14}F1_{1}N2_{2}S
  • Molecular Weight: Approximately 250.33 g/mol
  • Chemical Structure:
    N 5 fluoro 2 1 piperidinyl phenyl isonicotinthioamide\text{N 5 fluoro 2 1 piperidinyl phenyl isonicotinthioamide}

The structural integrity of FIT-039 allows it to effectively bind to CDK9, inhibiting its activity through specific interactions within the ATP-binding pocket .

Chemical Reactions Analysis

FIT-039 engages in several key chemical reactions that underpin its function as a CDK9 inhibitor:

  1. Inhibition of Kinase Activity: FIT-039 selectively inhibits CDK9/cyclin T1 activity with an IC50_{50} value of approximately 5.8 μM, demonstrating its potency against this target without significantly affecting other cyclin-dependent kinases such as CDK4 .
  2. Antiviral Activity: The compound has shown efficacy in inhibiting the replication of various viruses, including herpes simplex virus types 1 and 2, human cytomegalovirus, and human adenovirus. This inhibition occurs through the suppression of viral mRNA transcription .
Mechanism of Action

The mechanism by which FIT-039 exerts its effects primarily involves:

  1. Binding to CDK9: FIT-039 binds to the ATP-binding site of CDK9, preventing its interaction with cyclin T1 and thus inhibiting its kinase activity.
  2. Disruption of Transcriptional Elongation: By inhibiting CDK9, FIT-039 disrupts the phosphorylation of RNA polymerase II's C-terminal domain, leading to reduced transcriptional elongation and subsequent viral replication .

This mechanism highlights the compound's dual role as both an antiviral agent and a potential therapeutic for cancers associated with viral oncogenes.

Physical and Chemical Properties Analysis

FIT-039 exhibits several physical and chemical properties relevant to its application:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: The compound maintains stability under standard laboratory conditions but should be stored away from light to prevent degradation.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but is generally around room temperature for similar compounds.

These properties are essential for ensuring effective formulation and delivery in both laboratory settings and potential clinical applications.

Applications

FIT-039 has several promising applications in scientific research:

  1. Antiviral Research: Its ability to inhibit viral replication positions it as a candidate for developing treatments against viral infections, particularly those involving DNA viruses.
  2. Cancer Therapy: Given its mechanism targeting CDK9, FIT-039 may serve as an effective therapeutic agent against cancers driven by viral oncogenes or those that exhibit dysregulated transcriptional control .
  3. Research Tool: As a selective CDK9 inhibitor, it provides researchers with a valuable tool for studying the role of CDK9 in cellular processes and disease mechanisms.
Introduction to CDK9 Inhibition as a Therapeutic Strategy

Cyclin-dependent kinase 9 (CDK9) is a central regulator of transcriptional elongation through its role in the Positive Transcription Elongation Factor b (P-TEFb) complex. By phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 2 residues, CDK9 facilitates the transition from abortive to productive mRNA synthesis. This activity is exploited by numerous viruses to express their genomes and replicate within host cells, making CDK9 a compelling target for broad-spectrum antiviral and anticancer therapies. FIT-039, a novel naphthoquinone derivative, specifically inhibits CDK9 with minimal off-target effects on other CDKs or cellular kinases. Its development represents a strategic shift toward host-directed therapeutics, which aim to disrupt pathogen lifecycles by modulating critical host factors rather than targeting pathogen-specific components.

Role of CDK9 in Viral Transcription and Replication

CDK9 serves as a master coordinator of transcriptional programs hijacked by diverse viruses to enable their replication. DNA viruses (e.g., herpesviruses, papillomaviruses) and RNA viruses (e.g., HIV-1, HBV) rely on CDK9 to transcribe early viral genes, synthesize progeny genomes, and maintain latency-to-lytic transitions. For instance:

  • Herpesviruses (HSV-1/2, HCMV): CDK9 phosphorylates viral transactivators (e.g., ICP22 in HSV-1), enabling efficient transcription of immediate-early and early genes [1] [2].
  • Hepatitis B Virus (HBV): CDK9 activity is indispensable for pregenomic RNA (pgRNA) synthesis from covalently closed circular DNA (cccDNA), a template resistant to nucleos(t)ide analogs [3].
  • Human Papillomavirus (HPV): Viral oncogenes E6 and E7 are transcribed under the control of CDK9-dependent RNAPII elongation; their expression drives cellular immortalization and neoplasia [4].

FIT-039 disrupts this dependency by competitively binding CDK9's ATP-binding pocket (IC~50~ = 5.8 μM), blocking RNAPII phosphorylation. This action halts viral mRNA synthesis, depletes essential viral proteins, and inhibits replication. Key evidence includes:

  • Broad-Spectrum Antiviral Activity: FIT-039 suppressed replication of HSV-1, HSV-2, adenovirus, and HCMV in vitro at non-cytotoxic concentrations (0.5–5 μM) by >90% [1].
  • cccDNA Transcription Blockade: In HBV-infected HepG2/NTCP cells, FIT-039 (IC~50~ = 0.33 μM) reduced pgRNA, nucleocapsid DNA, and cccDNA levels by >80% [3].
  • Oncogene Suppression: FIT-039 downregulated HPV E6/E7 mRNA in cervical cancer cells, restoring tumor suppressors p53 and pRb within 6 hours [4].

Table 1: Antiviral Efficacy of FIT-039 Against CDK9-Dependent Viruses

VirusViral Process TargetedEfficacy of FIT-039Key Findings
HSV-1/2Immediate-early gene transcription>90% replication inhibition (1 μM)Topical application reduced lesions in mice [1]
HBVpgRNA synthesis from cccDNAIC~50~ = 0.33 μM; >80% pgRNA reductionSynergized with entecavir in vivo [3]
HPVE6/E7 oncogene transcription70–90% mRNA suppression (0.5–2 μM)Reversed dysplasia in organotypic raft models [4]
KSHVViral latency-lytic transitionReduced viral gene expression in PEL cellsInhibited PEL xenograft growth [2]

Mechanistically, transcriptome analyses confirm that FIT-039 selectively inhibits CDK9 without altering cell cycle CDKs (e.g., CDK1, CDK4/6) or host proliferation. This specificity prevents broad transcriptional shutdown, sparing housekeeping genes with stable mRNAs [1] [4].

Emergence of Host-Targeted Antiviral Therapies

Traditional direct-acting antivirals (DAAs) face limitations due to narrow-spectrum activity and rapid viral escape. Host-targeted agents (HTAs) like FIT-039 offer advantages by:

  • Overcoming Resistance: Host genes evolve slower than viral genomes. FIT-039 remained effective against acyclovir-resistant HSV-1 in murine models, whereas DAAs failed [1].
  • Broad-Spectrum Potential: By disrupting a universal host dependency, FIT-039 inhibits unrelated viruses (e.g., DNA viruses HBV and HSV; retrovirus HIV-1) [1] [3] [5].
  • Synergy with DAAs: Combined with entecavir, FIT-039 reduced serum HBV DNA 10-fold more than either agent alone in vivo by targeting cccDNA and reverse transcription simultaneously [3].

Table 2: FIT-039 vs. Other CDK Inhibitors in Antiviral and Anticancer Contexts

CompoundCDK SelectivityTherapeutic ScopeLimitations
FIT-039Highly selective for CDK9Broad-spectrum antiviral; KSHV/HPV oncologyLimited clinical data beyond Phase I/II trials
FlavopiridolPan-CDK (CDK1,2,4,6,9)Antiviral; hematologic malignanciesCytotoxicity due to cell-cycle inhibition
DinaciclibCDK1,2,5,9SCLC, AML, pancreatic cancerToxicity in clinical trials (e.g., neutropenia)
RoscovitineCDK1,2,5,7Antiviral (e.g., HPV, HCMV)Modest efficacy; off-target effects

FIT-039’s host-targeted strategy extends to oncology, particularly for virus-associated cancers:

  • KSHV-Associated Malignancies: In primary effusion lymphoma (PEL), FIT-039 downregulated KSHV lytic genes (e.g., RTA, ORF57) and impaired cell proliferation (IC~50~ = 1–5 μM). Xenograft studies showed 60–80% tumor reduction after intraperitoneal administration [2].
  • Therapeutic Validation in Solid Tumors: FIT-039 inhibited HPV+ cervical cancer xenografts by 70% but had no effect on HPV- tumors, underscoring its reliance on viral oncogene addiction [4].

Preclinical safety assessments support its translational potential:

  • Low Cytotoxicity: No effect on mammalian cell viability or proliferation at antiviral concentrations (up to 10 μM) [1] [4].
  • Topical and Systemic Efficacy: Ointment formulations controlled cutaneous HSV-1 lesions, while intravenous delivery suppressed HBV viremia and KSHV tumor growth [1] [2] [3].

Properties

Product Name

FIT-039

IUPAC Name

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide

Molecular Formula

C17H18FN3S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22)

InChI Key

VRKZHYSJZOUICG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3

Synonyms

FIT-039
KP-1115
N-(5-fluoro-2-(1-piperidinyl)phenyl)-4-pyridinecarbothioamide

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.